molecular formula C16H14O7 B13401212 5,7,3',4'-Tetrahydroxy-6-c-methyl-dihydroflavonol

5,7,3',4'-Tetrahydroxy-6-c-methyl-dihydroflavonol

Cat. No.: B13401212
M. Wt: 318.28 g/mol
InChI Key: KPCWWZLBHGSXPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cedeodarin involves several steps, starting from basic organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of hydroxylation and methylation reactions to form the final product . The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of Cedeodarin is often achieved through the extraction from the roots of Cacalia delphiniifolia. The extraction process involves grinding the roots into a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Cedeodarin .

Chemical Reactions Analysis

Types of Reactions

Cedeodarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Scientific Research Applications

Comparison with Similar Compounds

Cedeodarin is unique compared to other sesquiterpene lactones due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCWWZLBHGSXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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